5-MethoxybenziMidazole--d3

Description

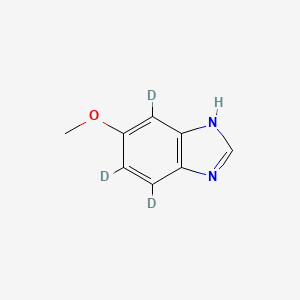

5-MethoxybenziMidazole–d3 is a deuterated derivative of 5-Methoxybenzimidazole, a compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

4,5,7-trideuterio-6-methoxy-1H-benzimidazole |

InChI |

InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,3D,4D |

InChI Key |

ILMHAGCURJPNRZ-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=CN2)[2H])OC)[2H] |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-MethoxybenziMidazole–d3 typically involves the deuteration of 5-Methoxybenzimidazole. One common method is the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones under acidic conditions. The reaction is usually carried out in the presence of a deuterating agent such as deuterium oxide (D2O) to introduce deuterium atoms into the molecule .

Industrial Production Methods: Industrial production of 5-MethoxybenziMidazole–d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-MethoxybenziMidazole–d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: N-oxides of 5-MethoxybenziMidazole–d3.

Reduction: Corresponding amines.

Substitution: Various substituted benzimidazoles depending on the reagents used.

Scientific Research Applications

5-MethoxybenziMidazole–d3 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Used as a corrosion inhibitor and in the development of new materials

Mechanism of Action

The mechanism of action of 5-MethoxybenziMidazole–d3 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

- 5-Methoxybenzimidazole

- 5-Methylbenzimidazole

- 6-Methoxybenzimidazole

Comparison: 5-MethoxybenziMidazole–d3 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. Deuteration can enhance the stability and alter the metabolic pathways of the compound, making it distinct from its non-deuterated counterparts .

Biological Activity

5-Methoxybenzimidazole-d3, also known as 5-(Methoxy-d3)-2-mercaptobenzimidazole, is a deuterated derivative of 5-methoxy-2-mercaptobenzimidazole. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

5-Methoxybenzimidazole-d3 is characterized by a methoxy group and a mercapto group attached to a benzimidazole core. The presence of deuterium (²H) in the structure enhances its stability and provides unique insights during metabolic studies. The chemical formula is represented as with specific isotopic labeling.

Tyrosinase Inhibition

One of the most significant biological activities of 5-Methoxybenzimidazole-d3 is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial for melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Research indicates that this compound exhibits competitive inhibition with an IC50 value of approximately 60 nM and a Ki value of 80 nM , suggesting strong inhibitory potential against tyrosinase activity.

Mechanism of Action:

- The compound interacts with key amino acids in the active site of tyrosinase, including tryptophan (Trp-358), threonine (Thr-308), glutamic acid (Glu-356), and aspartic acid (Asp-357). These interactions lead to conformational changes in the enzyme, reducing its activity.

Antitumor Activity

Recent studies have also highlighted the potential antitumor activity of benzimidazole derivatives, including those similar to 5-Methoxybenzimidazole-d3. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) and normal lung fibroblasts (MRC-5) .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 5-Methoxybenzimidazole-d3 | A549 | TBD |

| Nitro-substituted compound 5 | A549 | 6.75 ± 0.19 |

| Nitro-substituted compound 6 | HCC827 | 5.13 ± 0.97 |

Synthesis

The synthesis of 5-Methoxybenzimidazole-d3 typically involves:

- Methylation of 5-hydroxybenzimidazole using deuterated methyl iodide.

- Purification through crystallization or chromatography to obtain the desired product.

Applications

The biological activities of 5-Methoxybenzimidazole-d3 extend to various applications:

- Pharmaceutical Development: Its role as a tyrosinase inhibitor makes it a candidate for skin whitening agents.

- Cancer Research: Potential use in developing antitumor drugs targeting specific cancer types.

Case Studies

- Tyrosinase Inhibition Study: A study demonstrated that 5-Methoxybenzimidazole-d3 effectively inhibited tyrosinase activity in vitro, showcasing its potential for cosmetic applications aimed at reducing skin pigmentation.

- Antitumor Activity Assessment: In another study, derivatives of benzimidazole were tested against multiple lung cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.